

An In-depth Technical Guide to the Physicochemical Properties of Etofenprox-phenol-d5

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Compound of Interest		
Compound Name:	Etofenprox-phenol-d5	
Cat. No.:	B15556250	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **Etofenprox-phenol-d5**, a deuterated analog of a metabolite of the insecticide Etofenprox. This document is intended to serve as a valuable resource for researchers and scientists engaged in analytical method development, pharmacokinetic studies, and other areas of drug development and safety assessment.

Etofenprox-phenol-d5 is primarily utilized as an internal standard in analytical chemistry, particularly in mass spectrometry-based methods, for the accurate quantification of Etofenprox and its metabolites in various biological and environmental matrices. Its deuteration provides a distinct mass difference from the endogenous analyte, allowing for precise and reliable measurements.

Core Physicochemical Properties

The fundamental physicochemical characteristics of **Etofenprox-phenol-d5** are summarized in the table below. It is important to note that while data for the deuterated form is provided where available, some properties are extrapolated from the non-deuterated parent compound, Etofenprox, due to the limited availability of specific experimental data for the deuterated analog. The physicochemical properties of deuterated and non-deuterated compounds are generally considered to be very similar.



Property	Value	Source
Chemical Name	1-(3-((2-(4-Ethoxyphenyl)-2-methylpropoxy)methyl)phenox y)benzene-2,3,4,5,6-d5	[1][2]
Synonyms	2-(4-Ethoxyphenyl)-2- methylpropyl 3-phenoxybenzyl- d5 Ether	[3]
CAS Number	2733270-19-2	[1][2]
Molecular Formula	C25H23D5O3	_
Molecular Weight	381.52 g/mol	_
Physical State	Neat (likely a solid at room temperature, similar to Etofenprox)	
Appearance	White crystalline solid (for non- deuterated Etofenprox)	-
Melting Point	36.4 - 38.0 °C (for non- deuterated Etofenprox)	_
Vapor Pressure	2.4 x 10 ⁻⁴ mm Hg at 100°C (for non-deuterated Etofenprox)	
Partition Coefficient (LogP)	7.05 at 25°C (for non- deuterated Etofenprox)	.
Dissociation Constant (pKa)	Not applicable (no readily ionizable functional groups)	_

Solubility Profile

Detailed solubility data for **Etofenprox-phenol-d5** is not readily available. However, based on the properties of the parent compound, Etofenprox, it is expected to have very low solubility in water and good solubility in a range of organic solvents. The solubility of non-deuterated



Etofenprox is presented below as a strong indicator of the expected solubility of its deuterated analog.

Solvent	Solubility (g/100 mL at specified temperature)	Source
Water	< 10 ⁻⁷ at 25°C	
Acetone	780 at 25°C	
Chloroform	900 at 25°C	-
Ethyl Acetate	600 at 25°C	-
n-Hexane	270 at 25°C	-
Methanol	6.6 at 25°C	-
Xylene	480 at 25°C	-
Acetonitrile	64 at 10°C	-
Benzene	240 at 10°C	
Carbon Disulfide	340 at 10°C	-
Dichloromethane	370 at 10°C	-
Tetrahydrofuran	280 at 10°C	<u> </u>

Stability Information

Specific stability studies on **Etofenprox-phenol-d5** are not publicly documented. The stability of the non-deuterated Etofenprox provides valuable insight into the expected stability of the deuterated compound. Etofenprox is generally stable under neutral, acidic, and alkaline conditions.

- Hydrolysis: Stable in aqueous 1N NaOH or 1N HCl for at least 10 days.
- Thermal Stability: No loss was observed during at least 3 months of storage at 80°C. Partial degradation occurs at 100°C.



- Photolysis: The half-life was approximately 4 days when exposed to high-intensity lamps.
- Recommended Storage: For Etofenprox-phenol-d5, long-term storage at 2-8°C in a wellclosed container is recommended.

Experimental Protocols

As **Etofenprox-phenol-d5** is primarily used as an internal standard, the following section details a representative experimental protocol for its application in the quantitative analysis of Etofenprox in a biological matrix using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Objective: To determine the concentration of Etofenprox in a plasma sample using **Etofenproxphenol-d5** as an internal standard.

Materials:

- Etofenprox analytical standard
- Etofenprox-phenol-d5 (internal standard)
- Acetonitrile (LC-MS grade)
- Water (LC-MS grade)
- Formic acid
- Plasma sample
- Microcentrifuge tubes
- Vortex mixer
- Centrifuge
- HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer

Procedure:



- Preparation of Stock Solutions:
 - Prepare a 1 mg/mL stock solution of Etofenprox in acetonitrile.
 - Prepare a 1 mg/mL stock solution of Etofenprox-phenol-d5 in acetonitrile.
- Preparation of Working Solutions:
 - Prepare a series of calibration standards by serially diluting the Etofenprox stock solution with acetonitrile to achieve a concentration range that covers the expected analyte concentrations.
 - Prepare a working internal standard solution of Etofenprox-phenol-d5 at a fixed concentration (e.g., 100 ng/mL) in acetonitrile.
- Sample Preparation (Protein Precipitation):
 - Pipette 100 μL of the plasma sample into a microcentrifuge tube.
 - \circ Add 10 μ L of the working internal standard solution (**Etofenprox-phenol-d5**) to the plasma sample.
 - \circ Add 300 μ L of cold acetonitrile to precipitate the plasma proteins.
 - Vortex the mixture for 1 minute.
 - Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.
 - Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
- LC-MS/MS Analysis:
 - Liquid Chromatography (LC) Conditions:
 - Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 μm).
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.

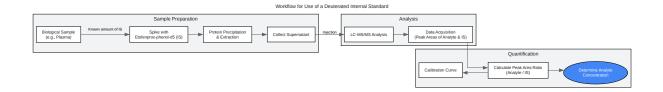


- Gradient: A suitable gradient to separate the analyte from matrix components (e.g., start with 50% B, ramp to 95% B, hold, and return to initial conditions).
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μL.
- Mass Spectrometry (MS) Conditions:
 - Ionization Mode: Electrospray Ionization (ESI), positive mode.
 - Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both Etofenprox and Etofenprox-phenol-d5. The exact m/z values will need to be determined by direct infusion of the standards.
- Data Analysis:
 - Construct a calibration curve by plotting the peak area ratio of Etofenprox to Etofenproxphenol-d5 against the concentration of the Etofenprox calibration standards.
 - Determine the concentration of Etofenprox in the plasma sample by interpolating its peak area ratio from the calibration curve.

Visualizations

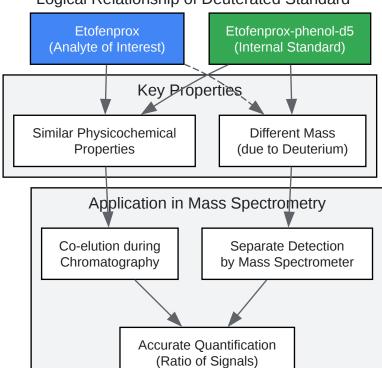
The following diagrams illustrate key conceptual workflows relevant to the use of **Etofenprox- phenol-d5**.





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Caption: Workflow for Quantitative Analysis Using an Internal Standard.



Logical Relationship of Deuterated Standard

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Caption: Rationale for using a deuterated internal standard.

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